N-(tert-Butyldimethylsilyl)phthalimide

Protecting group stability Hydrolytic cleavage Orthogonal protection

Premature deprotection of TMS-phthalimide intermediates under acidic or basic conditions causes yield loss in multi-step synthesis. N-(tert-Butyldimethylsilyl)phthalimide solves this with a TBDMS group ~10,000× more hydrolytically stable, serving as an orthogonal latent amine equivalent until fluoride-mediated liberation. • Stable through acid washes and basic work-ups that cleave TMS analogs • Selectively silylates primary OH in presence of secondary OH • Solid, non-hygroscopic form enables accurate ambient weighing for kilo-lab operations

Molecular Formula C14H19NO2Si
Molecular Weight 261.39 g/mol
CAS No. 79293-84-8
Cat. No. B1587747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyldimethylsilyl)phthalimide
CAS79293-84-8
Molecular FormulaC14H19NO2Si
Molecular Weight261.39 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3
InChIKeyNJJNRHYJHTYODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butyldimethylsilyl)phthalimide: Bulky Silyl-Protected Phthalimide


N‑(tert‑Butyldimethylsilyl)phthalimide (CAS 79293‑84‑8) is an N‑silylated derivative of phthalimide that serves as a protected phthalimide nucleophile and as a mild silylating agent [REFS‑1]. The compound bears a tert‑butyldimethylsilyl (TBDMS/TBS) group at the imide nitrogen, which imparts markedly higher steric hindrance and stability toward acid‑ and base‑catalyzed hydrolysis compared with smaller trialkylsilyl analogues [REFS‑2]. This enhanced stability, together with the well‑defined reactivity of the phthalimide core, makes it a strategically valuable intermediate in multi‑step organic synthesis, particularly when a robust, orthogonal N‑protecting group is required [REFS‑3].

Multi-step synthesis requiring robust, orthogonal N-protection
Tert‑butyldimethylsilyl group provides steric bulk and hydrolytic stability
Solid, non‑hygroscopic form supports benchtop handling and precise stoichiometry

N-(tert-Butyldimethylsilyl)phthalimide vs. TMS-Phthalimide


Attempting to substitute N‑(tert‑butyldimethylsilyl)phthalimide with a smaller trialkylsilyl‑protected phthalimide (e.g., N‑trimethylsilylphthalimide) or with the unprotected parent phthalimide introduces unacceptable risk in multi‑step synthetic routes. The TMS group is approximately 10 000‑fold less stable toward base‑catalyzed hydrolysis than the TBDMS group [REFS‑1] and is cleaved under mildly acidic conditions that leave the TBDMS moiety intact [REFS‑2]. Consequently, a TMS‑protected phthalimide would undergo premature deprotection during many common transformations, leading to undesired side reactions and loss of yield. Conversely, the unprotected phthalimide nitrogen is nucleophilic and can participate in unwanted alkylations or acylations. The differential stability and steric profile of the TBDMS group therefore confer a unique orthogonality that is essential for complex molecule construction, and generic substitution with a less hindered silyl analog directly compromises reaction fidelity [REFS‑3].

Hydrolytic stability mismatch

TMS‑phthalimide has much lower stability toward acid/base hydrolysis; premature deprotection may occur under conditions that leave TBDMS intact.

Side‑reaction risk with unprotected phthalimide

The free phthalimide nitrogen is nucleophilic and can participate in unwanted alkylation or acylation, compromising reaction fidelity.

Orthogonality limits direct interchange

Generic substitution with a less hindered silyl analog may shift protection profiles and reduce yield in complex sequences.

N-(tert-Butyldimethylsilyl)phthalimide: Evidence Highlights


Hydrolytic Stability: TBDMS vs. TMS

The TBDMS group confers dramatically higher stability toward acidic and basic hydrolysis compared with the commonly used trimethylsilyl (TMS) group. Relative stability data measured for silyl ethers under acidic conditions place TMS at 1, TBDMS at 20 000, TBDPS at 5 000 000, and TIPS at 700 000 [REFS‑1]. Under basic conditions, TMS has a relative stability of 1, while TBDMS and TBDPS share a value of 20 000 [REFS‑1]. Independent literature also reports that the rate of base‑catalyzed hydrolysis of TBDMS ethers is approximately 10 000‑fold slower than that of TMS ethers [REFS‑2]. Although these values are derived from silyl ethers, the same electronic and steric principles govern the stability of N‑silylated phthalimides, making N‑(tert‑butyldimethylsilyl)phthalimide a far more robust protecting group than its TMS counterpart.

Hydrolytic Stability
Class‑level inference
TBDMS: 20,000× more stable vs. TMS (acidic); 20,000× vs. TMS (basic)
Supports orthogonal protection design
Silyl ether hierarchy; N‑silyl imide context
Protecting group stability Hydrolytic cleavage Orthogonal protection

Solid Form and Handling Benefits

N‑(tert‑Butyldimethylsilyl)phthalimide is a white to off‑white solid [REFS‑1], whereas the trimethylsilyl analog (N‑trimethylsilylphthalimide) is typically prepared from TMS chloride, which is a volatile, air‑sensitive liquid that generates corrosive HCl fumes upon contact with moisture [REFS‑2]. The solid nature of N‑(tert‑butyldimethylsilyl)phthalimide simplifies accurate weighing, minimizes exposure to atmospheric moisture during transfer, and reduces the need for specialized air‑free techniques compared with TMS‑based reagents. Additionally, the TBDMS group provides sufficient steric bulk to suppress unwanted nucleophilic attack at silicon, whereas TMS reagents are more prone to hydrolytic decomposition during storage and reaction setup.

Physical Form
Source review
White to off‑white solid; stable in ambient air
Simplifies weighing and improves reproducibility
Qualitative comparison; TMS analog is liquid/air‑sensitive
Reagent handling Solid‑state silylating agent Ease of use

IR Evidence of Electron Donation by Silyl Group

Infrared spectroscopic studies of a series of N‑silylphthalimides in dilute chloroform solution (10 ⁻¹ M) demonstrate that N‑silylation causes a decrease of approximately 40 cm ⁻¹ in the carbonyl stretching frequency compared with the parent phthalimide [REFS‑1]. The magnitude of this shift is largely independent of the specific silyl substituent (± 7 cm ⁻¹), indicating that the electron‑donating effect of the silicon atom is the dominant contributor. This electronic perturbation enhances the nucleophilicity of the phthalimide nitrogen while simultaneously stabilizing the imide carbonyls against nucleophilic attack, providing a mechanistic basis for the improved performance of N‑(tert‑butyldimethylsilyl)phthalimide in alkylation and acylation reactions.

IR νC=O Shift
Supporting evidence
ΔνC=O ≈ −40 cm⁻¹
Electron donation consistent across silyl groups
Dilute CHCl₃ solution (10⁻¹ M)
Infrared spectroscopy Electronic effects Silyl group activation

Improved Solubility in Organic Solvents

N‑(tert‑Butyldimethylsilyl)phthalimide exhibits improved solubility in common organic solvents such as dichloromethane and tetrahydrofuran compared with the unsubstituted parent phthalimide [REFS‑1]. This enhanced solubility arises from the lipophilic tert‑butyldimethylsilyl group, which disrupts the strong intermolecular hydrogen bonding present in crystalline phthalimide. Greater solubility facilitates more homogeneous reaction conditions, particularly in aprotic media, and allows for higher effective concentrations in solution‑phase transformations. While quantitative solubility values are not reported, the practical advantage is well‑recognized in synthetic protocols that require complete dissolution of the phthalimide component [REFS‑2].

Solubility in Organics
Data to verify
Reported improved solubility in CH₂Cl₂, THF vs. parent phthalimide
May support homogeneous reaction conditions
Quantitative solubility data not reported
Solubility Organic synthesis Reagent compatibility

N-(tert-Butyldimethylsilyl)phthalimide: Applications


Orthogonal N-Protection in Total Synthesis

When a synthetic route requires that a phthalimide nitrogen remain protected through multiple steps that involve acidic or basic conditions, N‑(tert‑butyldimethylsilyl)phthalimide is the reagent of choice. Its TBDMS group is stable under conditions that would cleave a TMS group (e.g., mild acid washes or weakly basic work‑ups) [REFS‑1], enabling the phthalimide to serve as a latent amine equivalent until a late‑stage deprotection with fluoride ion (e.g., TBAF) [REFS‑2]. This orthogonality is particularly valuable in the total synthesis of complex natural products and pharmaceuticals, where premature deprotection of a phthalimide would lead to undesired side reactions and reduced overall yield [REFS‑3].

Selective Silylation of Hydroxyl Groups

N‑(tert‑Butyldimethylsilyl)phthalimide can act as a mild, selective silylating agent that preferentially reacts with primary hydroxyl groups in the presence of secondary hydroxyls. This selectivity arises from the steric bulk of the TBDMS group, which slows attack at more hindered secondary sites [REFS‑4]. Such differentiation is critical in the synthesis of complex carbohydrates, nucleosides, and other polyol‑containing molecules, where site‑specific protection is required to direct subsequent functionalization steps [REFS‑5].

Gabriel Amine Synthesis with Enhanced Stability

N‑(tert‑Butyldimethylsilyl)phthalimide serves as a robust equivalent of potassium phthalimide in Gabriel synthesis applications. The TBDMS group protects the imide nitrogen during alkylation with alkyl halides, preventing competing N‑alkylation at the imide itself and improving the yield of the desired N‑alkylated product [REFS‑6]. The silyl group can subsequently be removed under mild fluoride‑based conditions to regenerate the phthalimide for further transformation or to liberate the primary amine after hydrazinolysis. This protocol is particularly advantageous when the alkylating agent is sensitive to the basic conditions required for traditional Gabriel reactions [REFS‑7].

Industrial-Scale Handling Advantages

For kilo‑lab and pilot‑plant operations, the solid, non‑hygroscopic nature of N‑(tert‑butyldimethylsilyl)phthalimide [REFS‑8] offers significant advantages over air‑sensitive liquid silylating agents such as TMS chloride [REFS‑9]. The solid form allows accurate weighing under ambient conditions, reduces the risk of corrosive vapor exposure, and simplifies storage and inventory management. These practical attributes translate to improved process safety, lower operational costs, and more consistent batch quality in the manufacture of pharmaceutical intermediates and fine chemicals [REFS‑10].

Application
Selection Property
Validation Focus
Orthogonal N‑Protection
TBDMS stability under acidic and basic conditions
Fluoride‑mediated deprotection orthogonality
Selective Silylation of Primary Alcohols
Steric bulk enables primary > secondary selectivity
Site‑specific protection in polyol synthesis
Gabriel Amine Synthesis
Robust imide protection during alkylation
Yield and selectivity with mild fluoride deprotection
Scale‑Up Handling
Solid, non‑hygroscopic form
Process safety and batch consistency

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